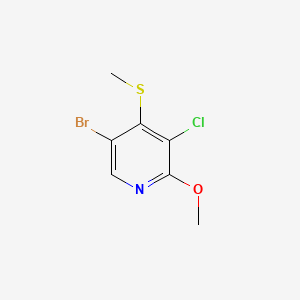

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

Beschreibung

BenchChem offers high-quality 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H7BrClNOS |

|---|---|

Molekulargewicht |

268.56 g/mol |

IUPAC-Name |

5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine |

InChI |

InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3 |

InChI-Schlüssel |

IIGSYVKRCLAFQS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C(=C1Cl)SC)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

CAS Number: 2734773-60-3

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine, a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials. The specific arrangement of bromo, chloro, methoxy, and methylthio functional groups on this particular pyridine ring makes it a versatile intermediate for further chemical modifications, offering multiple reactive sites for the construction of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Profile and Physicochemical Properties

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a halogenated and functionalized pyridine. The presence of both bromine and chlorine atoms, along with methoxy and methylthio groups, provides a unique electronic and steric profile, influencing its reactivity in various chemical transformations. These features make it a valuable building block in synthetic organic chemistry.

Chemical Structure

Caption: Chemical structure of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2734773-60-3 | [1][2] |

| IUPAC Name | 5-bromo-3-chloro-2-methoxy-4-(methylsulfanyl)pyridine | [1] |

| Molecular Formula | C₇H₇BrClNOS | [2] |

| Molecular Weight | 268.56 g/mol | [2] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis of Substituted Pyridines

A common strategy involves starting with a more readily available substituted pyridine and introducing the remaining functional groups sequentially. For instance, a synthetic pathway could begin with a dichloropyridine derivative, followed by nucleophilic substitution, halogenation, and other modifications.

Illustrative Synthetic Protocol: Bromination of a Pyridine Derivative

The following is a representative protocol for the bromination of a substituted pyridine, a key type of reaction in the synthesis of halogenated pyridine intermediates. This protocol is based on the synthesis of a structurally related compound, 5-bromo-2-chloro-4-methoxypyridine.[3]

Reaction: 2-Chloro-4-methoxypyridine + N-Bromosuccinimide (NBS) → 5-Bromo-2-chloro-4-methoxypyridine

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 2-chloro-4-methoxypyridine (1.0 eq), in concentrated sulfuric acid under ice bath cooling conditions.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution in portions, maintaining the low temperature.

-

Reaction Progression: Stir the reaction mixture, allowing it to gradually warm to 55°C, and maintain this temperature for approximately 3 hours.

-

Work-up: After the reaction is complete, carefully pour the mixture into ice water.

-

Neutralization: Adjust the pH to be alkaline using an 8N aqueous sodium hydroxide solution.

-

Extraction: Perform an extraction using chloroform. The organic layers are then combined.[3]

-

Washing and Drying: Wash the combined organic phases with a saturated brine solution and then dry over anhydrous sodium sulfate.[3]

-

Purification: After filtering to remove the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography to yield the final product.[3]

Causality in Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid acts as both a solvent and an activator. It protonates the pyridine ring, making it more susceptible to electrophilic substitution, although it deactivates the ring overall. The choice of a strong acid is crucial for this type of electrophilic aromatic substitution on a pyridine ring.

-

N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine. It is easier and safer to handle compared to liquid bromine.

-

Temperature Control: The initial cooling prevents runaway reactions, while the subsequent heating provides the necessary activation energy for the bromination to proceed to completion.

Synthetic Workflow Diagram

Sources

Comprehensive Technical Guide: 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine as a Polyfunctional Scaffold in Advanced Synthesis

Executive Summary

In modern drug discovery, the rapid generation of molecular complexity relies heavily on the use of highly functionalized, orthogonally addressable building blocks. 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine (CAS: 2734773-60-3) is a premier example of such a scaffold[1],[2]. Featuring four distinct heteroatomic and halogen substituents on an electron-deficient pyridine core, this molecule allows chemists to perform sequential, site-selective functionalizations without the need for cumbersome protection/deprotection strategies.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity logic, and self-validating experimental protocols required to harness this scaffold for the synthesis of advanced therapeutics, such as targeted kinase inhibitors and apoptosis modulators[3].

Structural & Physicochemical Profiling

The reactivity of this pyridine derivative is dictated by the electronic push-pull effects of its substituents. The electron-withdrawing halogens (-Br, -Cl) lower the LUMO of the pyridine ring, while the methoxy (-OCH₃) and methylthio (-SCH₃) groups provide competing resonance donation and inductive withdrawal.

Quantitative Data Summary

| Property | Value | Structural Significance |

| Chemical Name | 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine | Nomenclature defines the 5-position substitution pattern. |

| CAS Number | 2734773-60-3 | Unique identifier for procurement[1]. |

| Molecular Formula | C₇H₇BrClNOS | Defines isotopic mass distribution (critical for MS validation). |

| Molecular Weight | 268.56 g/mol | Standard MW for stoichiometric calculations[1]. |

| SMILES | COC1=NC=C(Br)C(SC)=C1Cl | Topological string for computational modeling[2]. |

| Purity (Commercial) | ≥95% | Minimum threshold for catalytic cross-coupling[1]. |

The Logic of Orthogonal Reactivity (Mechanistic Causality)

The true power of this scaffold lies in the thermodynamic and kinetic differentiation of its four reactive sites. A successful synthetic campaign relies on addressing these sites in the correct sequence.

-

Site 1: C5-Bromo (Primary Cross-Coupling): The C-Br bond has a lower bond dissociation energy (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C5 position with near-perfect chemoselectivity.

-

Site 2: C4-Methylthio (Oxidation-Activated SNAr): Thioethers are poor leaving groups. However, oxidation of the -SCH₃ group to a sulfone (-SO₂CH₃) transforms it into a powerful electron-withdrawing group and an excellent leaving group (methanesulfinate). This activates the C4 position for Nucleophilic Aromatic Substitution (SNAr)[4],[5].

-

Site 3: C3-Chloro (Secondary Cross-Coupling): Once the C5 and C4 positions are functionalized, the C3-Cl bond can be engaged using more forcing conditions or specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos).

-

Site 4: C2-Methoxy (Late-Stage Deprotection): The methoxy group can be cleaved using BBr₃ or TMSI to yield a 2-pyridone, which frequently serves as a critical hydrogen-bond donor/acceptor motif in kinase hinge-binding regions.

Fig 1. Stepwise orthogonal functionalization workflow of the polyfunctional pyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm causality and reaction success.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Selectively couple an arylboronic acid at the C5 position while leaving the C3-Cl intact.

-

Reagents: 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

-

Procedure:

-

Degas the solvent mixture by sparging with N₂ for 15 minutes. Causality: O₂ rapidly deactivates the Pd(0) active species.

-

Combine all reagents in a sealed tube and heat to 80 °C for 4 hours. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition, but is too low to activate the C-Cl bond.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Self-Validation (QC Check): Analyze the crude mixture via LC-MS. The starting material exhibits a complex isotopic pattern (due to ¹³C, ⁷⁹Br/⁸¹Br, and ³⁵Cl/³⁷Cl). Upon successful coupling, the product mass will shift, and the isotopic pattern will change to a standard 3:1 ratio (M / M+2), confirming the bromine atom has been successfully replaced while the chlorine remains intact.

Protocol B: Oxidation and SNAr at C4

Objective: Convert the inert methylthio group into a reactive sulfone, followed by displacement with a nucleophilic amine[4],[5].

-

Step 1: Oxidation

-

Procedure: Dissolve the C5-coupled intermediate in CH₂Cl₂ at 0 °C. Add mCPBA (2.2 eq) portion-wise. Stir for 2 hours at room temperature.

-

Causality: 2.2 equivalents of oxidant are strictly required to drive the reaction past the sulfoxide intermediate directly to the sulfone, preventing a mixture of products.

-

Self-Validation: TLC will show a highly polar spot (sulfone) compared to the non-polar thioether. LC-MS will confirm a precise +32 Da mass shift.

-

-

Step 2: SNAr Displacement

-

Procedure: Dissolve the crude sulfone in NMP. Add a secondary amine (e.g., a piperazine derivative) (1.5 eq) and DIPEA (2.0 eq). Heat to 80 °C for 6 hours.

-

Causality: NMP is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction. DIPEA acts as an acid scavenger.

-

Self-Validation: LC-MS will show the loss of the sulfone mass (-79 Da) and the addition of the amine mass.

-

Applications in Targeted Therapeutics

Derivatives of highly substituted pyridines and thienopyrimidines are heavily utilized in oncology, specifically in the modulation of apoptosis and the inhibition of hyperactive kinase cascades[3]. By utilizing the orthogonal functionalization described above, medicinal chemists can rapidly generate libraries of compounds that fit precisely into the hydrophobic pockets of target proteins (e.g., Bcl-2 or mutant EGFR).

Fig 2. Pharmacological mechanism of pyridine-derived inhibitors in apoptosis induction.

By sequentially modifying the C5, C4, and C3 positions of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine, researchers can fine-tune the steric bulk, lipophilicity (logP), and hydrogen-bonding vectors of the resulting drug candidate, directly optimizing its pharmacodynamics and pharmacokinetic profile.

References

1.[1] 2.[2] 3.[6] 4.[4] 5.[5] 6.[3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 5-Bromo-3-chloro-2-methoxypyridine | C6H5BrClNO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,3,4,5-Tetrasubstituted Pyridine Derivatives

Properties, Regioselective Synthesis, and Medicinal Applications

Executive Summary

The 2,3,4,5-tetrasubstituted pyridine scaffold represents a privileged yet synthetically demanding chemotype in modern drug discovery. Unlike symmetrical 2,6-disubstituted pyridines, this asymmetric substitution pattern offers a unique three-dimensional pharmacological space, enabling precise tuning of electronic vectors and solubility profiles. However, it introduces significant challenges: regiocontrol during synthesis and atropisomerism (axial chirality) arising from steric crowding.

This guide analyzes the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this scaffold, tailored for senior researchers.

Part 1: Physicochemical Landscape[1]

1.1 Electronic Modulation and pKa

The pyridine nitrogen lone pair is the primary vector for hydrogen bonding and metal coordination. In 2,3,4,5-tetrasubstituted derivatives, the basicity (pKa) is heavily modulated by the electronic nature of the substituents at C2 and C6 (even if C6 is H, C2 has a major impact) and the inductive effects from C3/C5.

-

Steric Inhibition of Resonance: Bulky substituents at C3 and C4 can force aryl groups out of planarity, decoupling

-systems and altering the Hammett -

Basicity Tuning:

-

Unsubstituted Pyridine: pKa

5.2. -

2,3,4,5-Tetraalkyl: pKa

6.5–7.0 (Inductive donation). -

2,3,4,5-Tetra-EWG (e.g., F, CN): pKa < 2.0 (Strong deactivation).

-

Strategic Insight: To maintain solubility while reducing hERG liability, target a pKa of 3.5–4.5 using a balance of C2-alkoxy (EWG by induction, EDG by resonance) and C5-halogens.

-

1.2 Atropisomerism: The Hidden Chiral Axis

In 2,3,4,5-tetrasubstituted systems, particularly those with bulky aryl groups at C3 or C4, restricted rotation around the C_pyridine–C_aryl bond can lead to atropisomerism.

-

Class 1 (Rapid Interconversion):

kcal/mol.[1] Equilibrates at RT. Treat as achiral. -

Class 2 (Slow Interconversion):

kcal/mol.[1] Dangerous zone; peaks broaden or split in HPLC/NMR but racemize in vivo or on shelf. Avoid. -

Class 3 (Stable Atropisomers):

kcal/mol.[1] Separable enantiomers. Can be exploited for selectivity (e.g., kinase inhibitors) but requires enantioselective synthesis or chiral resolution.

Table 1: Physicochemical Impact of Substitution Patterns

| Parameter | C2-Substitution | C3/C5-Substitution | C4-Substitution | Drug Discovery Implication |

| pKa | High Impact (Inductive/Steric) | Moderate Impact (Resonance) | Low Impact (Distant) | Modulates solubility & hERG binding. |

| LogP | Moderate | High (Solvent exposed) | High (Solvent exposed) | C3/C5 are ideal for solubilizing groups (e.g., morpholine). |

| Metabolic Stability | Critical (Oxidation prone) | Critical (Phase I/II) | Moderate | Block C2/C6 to prevent metabolic N-oxidation or |

| Axial Chirality | Steric "Buttress" | Primary Axis Component | Secondary Steric Clash | C3-Aryl groups often form axes; C2/C4 groups lock the conformation. |

Part 2: Synthetic Architectures

The synthesis of 2,3,4,5-tetrasubstituted pyridines is non-trivial due to the lack of symmetry. Two primary strategies dominate: Sequential Functionalization (The "Halogen Dance") and Multicomponent Heteroannulation .

2.1 Strategy A: Regioselective Building Blocks

This approach relies on commercially available, highly functionalized cores like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine . The sulfonyl group at C2 acts as a "super-leaving group" for

-

Step 1:

at C2 (Nucleophilic displacement). -

Step 2: Lithiation/Magnesiation or direct coupling at C5 (more reactive than C3-F).

-

Step 3: Functionalization at C3/C4 via directed ortho-metallation (DoM).

2.2 Strategy B: Multicomponent Reactions (MCR)

For high-throughput library generation, MCRs utilizing alkynones, 1,3-dicarbonyls, and ammonium acetate provide a rapid entry.

-

Mechanism: Michael addition

Enamine formation -

Regiocontrol: Controlled by the polarization of the alkynone and the stability of the enamine intermediate.

2.3 Synthetic Workflow Diagram

Caption: Decision tree for selecting between sequential functionalization (high regiocontrol) and MCR (speed).

Part 3: Medicinal Chemistry Case Study

Target: 5-HT2C Receptor Agonist (CNS Indication) Compound: PF-04781340 (Pfizer)

This molecule illustrates the power of the tetrasubstituted pyridine core. The design required a scaffold that could:

-

Mimic the serotonin indole core.

-

Avoid 5-HT2B agonism (cardiotoxicity risk).

-

Penetrate the Blood-Brain Barrier (CNS MPO score).

SAR Logic:

-

Core: A fused pyrido[3,4-d]azepine (effectively a 3,4,5-substituted pyridine).

-

Substituents:

3.1 SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) logic for optimizing tetrasubstituted pyridines.

Part 4: Experimental Protocols

Protocol A: Regioselective Negishi Coupling (C5-Selective)

Based on principles from J. Org. Chem. 2024, 89, 11, 8299–8304.

Objective: Selective functionalization of 5-bromo-3-fluoro-2-methoxypyridine at the C5 position.

-

Reagents:

-

Substrate: 5-bromo-3-fluoro-2-methoxypyridine (1.0 equiv).

-

Organozinc Reagent: R-ZnBr (1.2 equiv, 0.5 M in THF).

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv).

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Step 1: Flame-dry a Schlenk flask and purge with Argon.

-

Step 2: Charge substrate and Pd catalyst. Add THF (0.2 M concentration).

-

Step 3: Add organozinc reagent dropwise at 0 °C to prevent C3-F oxidative addition (C-Br is weaker bond but C-F activation can occur at high temps).

-

Step 4: Warm to RT and stir for 4 hours. Monitor by LCMS.

-

-

Validation:

-

Self-Check: If C3-coupling is observed, lower temperature to -20 °C or switch ligand to XPhos (increases steric bulk to favor C5).

-

Protocol B: One-Pot Heteroannulation (MCR)

Adapted from Tetrahedron Lett. 2004, 45, 6121.

Objective: Synthesis of 2,3,4,5-substituted pyridine from acyclic precursors.

-

Reagents:

-

Component A: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, 1.0 equiv).

-

Component B: Alkynone (1.0 equiv).

-

Nitrogen Source: Ammonium Acetate (NH4OAc, 2.0 equiv).

-

Solvent: Ethanol (0.5 M).

-

-

Procedure:

-

Step 1: Mix A, B, and NH4OAc in a sealed microwave vial.

-

Step 2: Microwave irradiation at 120 °C for 20 minutes.

-

Step 3: Cool to RT. The product often precipitates.

-

Step 4: Filtration and recrystallization from EtOH/Water.

-

-

Validation:

-

Self-Check: If dihydropyridine intermediate persists (yellow color), add an oxidant (e.g., DDQ or simply stir open to air with 10% Pd/C) to aromatize.

-

References

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Journal of Organic Chemistry, 2024. [Link]

-

Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists ACS Medicinal Chemistry Letters, 2015. [Link]

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Accounts of Chemical Research, 2022. [Link]

-

A new mild method for the one-pot synthesis of pyridines Tetrahedron Letters, 2004. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine molecular weight

An In-depth Technical Guide: 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine, detailing its physicochemical properties, a representative synthetic approach, analytical protocols, and its potential as a versatile intermediate in chemical synthesis.

Executive Summary

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science. Its unique arrangement of functional groups—a reactive bromine atom suitable for cross-coupling reactions, a stabilizing chloro group, and electron-donating methoxy and methylthio moieties—makes it a valuable and highly functionalized building block for the synthesis of complex molecular architectures. This guide synthesizes available data to present its core characteristics, outlines a logical framework for its synthesis and characterization, and discusses its handling and applications, providing a crucial resource for researchers utilizing advanced chemical intermediates.

Introduction to Polysubstituted Pyridines

The pyridine ring is a foundational scaffold in a vast array of biologically active compounds and functional materials. The strategic placement of various substituents onto this core allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions, reactivity, and biological function. Halogenated pyridines, in particular, serve as key precursors in synthetic chemistry. They are readily functionalized via a host of modern catalytic cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision.

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine emerges as a particularly sophisticated intermediate. The presence of multiple, distinct functional groups offers the potential for sequential, site-selective reactions, providing a clear pathway for building molecular complexity from a single, well-defined starting material. Its utility is analogous to other specialized pyridyl building blocks used in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties and Structural Data

The fundamental properties of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 268.56 g/mol | [2] |

| Molecular Formula | C₇H₇BrClNOS | [2] |

| CAS Number | 2734773-60-3 | [2][3] |

| IUPAC Name | 5-bromo-3-chloro-2-methoxy-4-(methylsulfanyl)pyridine | [3] |

| Canonical SMILES | COC1=NC=C(Br)C(SC)=C1Cl | [2][3] |

| InChI Key | IIGSYVKRCLAFQS-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95% | [2][3] |

| Physical Form | Solid | |

| Calculated LogP | ~3.2 | [2][3] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [2] |

Molecular Structure Visualization

The structural arrangement of the substituents on the pyridine ring is key to its reactivity.

Caption: A plausible synthetic workflow for the target compound.

Detailed Protocol: Step 3 - Electrophilic Bromination

This protocol describes the final bromination step, a critical transformation for installing the reactive handle for cross-coupling.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the precursor, 3-chloro-2-methoxy-4-(methylthio)pyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane. The choice of solvent is critical to ensure solubility of both the substrate and the brominating agent while being inert to the reaction conditions.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a crucial step to control the reaction's exothermicity and to minimize the formation of potential di-brominated or other side products.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. NBS is chosen as it is a reliable and easy-to-handle source of electrophilic bromine.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. The reaction progress must be monitored by a self-validating method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by flash column chromatography on silica gel to yield the final, high-purity product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with detection by UV-Vis at a relevant wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. An Electrospray Ionization (ESI) source would be expected to show a molecular ion peak [M+H]⁺ at approximately 269.9 m/z, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the methoxy protons (a singlet around 3.9-4.1 ppm), the methylthio protons (a singlet around 2.4-2.6 ppm), and the single aromatic proton on the pyridine ring (a singlet, likely downfield >8.0 ppm).

-

¹³C NMR: Would show seven distinct carbon signals, confirming the molecular backbone and the presence of all functional groups.

-

Applications in Research and Drug Development

As a highly functionalized building block, 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is primarily intended for use as an intermediate in multi-step organic synthesis.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the precise installation of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.).

-

Scaffold for Libraries: Its poly-functional nature makes it an ideal starting point for the creation of small, focused libraries of compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors or agents targeting other protein classes. [1]* Agrochemical Synthesis: Similar to related pyridine structures, it can serve as a precursor for novel herbicides and pesticides. [1]

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from available safety data for this and structurally related compounds.

-

GHS Classification: The compound is classified as harmful. [3] * Pictogram: GHS07 (Exclamation mark, indicating harmful/irritant) [3] * Signal Word: Warning [3]* Hazard Statements:

-

H302: Harmful if swallowed. [3] * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4][5] * Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [4][6] * Handling: Avoid breathing dust. [4]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [5][6] * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [2]

-

Conclusion

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine represents a specialized, high-value chemical intermediate. Its carefully arranged array of functional groups provides synthetic chemists with a powerful tool for constructing complex molecular targets. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in advancing research in the pharmaceutical, agrochemical, and material science fields.

References

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid . Chemical & Pharmaceutical Bulletin. [Link]

-

SAFETY DATA SHEET for 1-Bromo-3-chloro-5,5-dimethylhydantoin . ChemTreat. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols . Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Supporting Information for Synthesis of 3-bromo-5-methoxypyridine . Royal Society of Chemistry. [Link]

Sources

The Strategic Procurement and Application of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the rapid assembly of complex heterocyclic scaffolds relies heavily on "programmable" building blocks. 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine (CAS: 2734773-60-3) represents a premier example of such a scaffold[1]. Featuring four distinct substituents on the pyridine core, this intermediate offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical guide on the physicochemical profiling, commercial procurement, and laboratory application of this high-value intermediate, ensuring researchers can deploy it with high chemoselectivity and scientific rigor.

Physicochemical Profiling & Supplier Landscape

Before integrating a multi-substituted pyridine into a synthetic pipeline, a rigorous understanding of its physicochemical properties and supply chain stability is required. The presence of both bromine and chlorine atoms, alongside electron-donating methoxy and methylthio groups, dictates its stability and reactivity profile.

Table 1: Physicochemical & Structural Profile

| Property | Value |

| Chemical Name | 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine |

| CAS Registry Number | 2734773-60-3 |

| Molecular Formula | C7H7BrClNOS |

| Molecular Weight | 268.56 g/mol |

| LogP (Predicted) | ~3.19 |

| SMILES String | COC1=NC=C(Br)C(SC)=C1Cl |

Commercial availability of this specific intermediate has been stabilized by specialized chemical vendors, notably ChemScene[1] and Fluorochem[2]. When sourcing this compound, researchers must account for differences in storage recommendations and purity claims to prevent downstream catalytic failure.

Table 2: Commercial Supplier Comparison

| Supplier | Catalog / Product Code | Claimed Purity | Recommended Storage | Hazard Classification |

| ChemScene | CS-0750015 | ≥95% | 2-8 °C, Sealed | GHS07 (Harmful/Irritant) |

| Fluorochem | F834468 | 95% | Room Temp / Dry | GHS07 (Warning, H302) |

Mechanistic Utility & Orthogonal Reactivity

The true value of 5-bromo-3-chloro-2-methoxy-4-(methylthio)pyridine lies in the causality of its substitution pattern. Each functional group serves a distinct, sequential purpose in complex molecule synthesis:

-

C5-Bromine (Primary Electrophile): Bromine is significantly more reactive toward oxidative addition by low-valent palladium species than chlorine. This allows for chemoselective Suzuki-Miyaura or Stille cross-couplings exclusively at the C5 position without perturbing the C3-Cl bond.

-

C3-Chlorine (Secondary Electrophile): Once the C5 position is functionalized, the C3-chlorine can be engaged in late-stage Buchwald-Hartwig aminations or rigorous cross-couplings using highly active, electron-rich phosphine ligands (e.g., XPhos or BrettPhos).

-

C4-Methylthio (Oxidation Handle): The thioether is relatively inert under standard cross-coupling conditions. However, it can be selectively oxidized to a sulfoxide or sulfone (using mCPBA or Oxone). The resulting sulfone is an exceptional leaving group for Nucleophilic Aromatic Substitution (

), allowing for the introduction of amines or alkoxides. -

C2-Methoxy (Electronic Modulator): The methoxy group increases the electron density of the pyridine ring, stabilizing the core against unwanted nucleophilic attacks during early synthetic steps. It can later be cleaved (e.g., using

or TMSI) to reveal a biologically relevant pyridone pharmacophore.

Fig 1: Orthogonal reactivity pathways of the tetra-substituted pyridine core.

Experimental Methodology: Chemoselective Cross-Coupling Workflow

To leverage the C5-bromine selectively, the following self-validating Suzuki-Miyaura protocol is designed to prevent over-coupling at the C3-chlorine position. The causality behind the choice of the

Step-by-Step Protocol: C5-Selective Suzuki-Miyaura Coupling

-

Reagent Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, charge 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and anhydrous

(2.0 equiv). Note: Limiting the boronic acid to a slight excess prevents competitive insertion into the C-Cl bond. -

Catalyst Addition: Add

(0.05 equiv). Ensure the catalyst is handled in a glovebox if stored for prolonged periods, as degraded palladium black will catalyze non-selective dehalogenation. -

Solvent System: Introduce a degassed mixture of 1,4-Dioxane and

(4:1 v/v). The presence of water is mechanistically critical; it facilitates the formation of the reactive trihydroxyboronate intermediate, which accelerates the transmetalation step. -

Reaction Execution: Heat the biphasic mixture to 80 °C for 8–12 hours. Monitor the reaction strictly via LC-MS. The target mass should reflect the displacement of bromine (loss of ~79 Da) and the addition of the aryl group, while the characteristic chlorine isotope pattern (M, M+2 in a 3:1 ratio) must remain intact.

-

Quench & Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quality Control & Supplier Validation Protocol

Because commercial batches from suppliers like ChemScene[1] and Fluorochem[2] are typically rated at 95% purity, trace impurities (such as debrominated or over-halogenated analogs) can severely poison palladium catalysts. A self-validating Quality Control (QC) workflow must be executed prior to synthesis.

Validation Steps:

-

Chromatographic Assessment (LC-MS): Confirm the molecular weight (268.56 m/z). Crucially, the mass spectrum must display a complex isotopic cluster indicative of one bromine and one chlorine atom (M, M+2, M+4 in an approximate 3:4:1 intensity ratio).

-

Spectroscopic Verification (

NMR): Dissolve the sample in -

Moisture Profiling (Karl Fischer): Titrate the batch to ensure water content is <0.5%. Excess moisture in the raw material will alter the stoichiometry of the delicate Dioxane/

solvent system during cross-coupling.

Fig 2: Self-validating quality control workflow for commercial supplier material.

References

Sources

Technical Monograph: 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

The following technical guide details the structural properties, synthetic logic, and reactivity profile of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine . This monograph is designed for medicinal chemists and process engineers leveraging high-density functionalized pyridines (HDFPs) for structure-activity relationship (SAR) exploration.

Chemical Identity & Core Properties

This compound represents a "privileged scaffold" in drug discovery due to its quad-orthogonal functionality . Each substituent (Br, Cl, OMe, SMe) provides a distinct handle for chemical diversification, allowing sequential, site-selective transformations without protecting group manipulation.

Structural Data

| Property | Value |

| IUPAC Name | 5-Bromo-3-chloro-2-methoxy-4-(methylsulfanyl)pyridine |

| CAS Registry Number | 2734773-60-3 |

| SMILES | COC1=NC=C(Br)C(SC)=C1Cl |

| Molecular Formula | C₇H₇BrClNOS |

| Molecular Weight | 268.56 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Physical State | White to off-white solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Electronic Environment

The pyridine ring is electron-deficient, but the presence of electron-donating groups (EDGs) at C2 (Methoxy) and C4 (Methylthio) significantly modulates its reactivity:

-

C2-Methoxy: Strong resonance donor (+M), directs electrophiles to C3 and C5.

-

C4-Methylthio: Moderate donor (+M), directs ortho/para (to C3/C5).

-

C5-Bromo: Labile handle for rapid cross-coupling.

-

C3-Chloro: Sterically hindered and electronically deactivated relative to C5; serves as a "late-stage" modification site.

Synthetic Logic & Manufacturing

The synthesis of polysubstituted pyridines requires strict regiocontrol. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) sequences followed by Electrophilic Aromatic Substitution (EAS) .

Representative Synthetic Pathway

The synthesis typically originates from 2,3,4-trichloropyridine or 2,3-dichloro-4-(methylthio)pyridine . The sequence relies on the predictable hierarchy of SNAr susceptibility in pyridines: C4 > C2 >> C3 .

-

SNAr 1 (Thiolation): Displacement of C4-Cl by sodium thiomethoxide (NaSMe).

-

SNAr 2 (Alkoxylation): Displacement of C2-Cl by sodium methoxide (NaOMe).

-

EAS (Bromination): Regioselective bromination at C5 using N-Bromosuccinimide (NBS).

Reaction Flow Diagram (DOT)

Caption: Sequential functionalization strategy leveraging inherent pyridine regioselectivity rules.

Reactivity Profile: The "Orthogonality" Matrix

For drug developers, the value of this molecule lies in its ability to undergo four distinct types of reactions selectively.

Chemo-Selectivity Map

| Site | Substituent | Primary Reactivity | Condition / Trigger |

| C5 | Bromine | Pd-Catalyzed Coupling (Fast) | Suzuki, Buchwald-Hartwig (rt to 60°C). Reacts before C3-Cl. |

| C4 | Methylthio | Oxidation / Displacement | Oxidize to Sulfone (-SO₂Me) with mCPBA, then displace with amines (SNAr). |

| C3 | Chlorine | Pd-Catalyzed Coupling (Slow) | Requires specialized ligands (e.g., XPhos, RuPhos) and higher temps (>100°C). |

| C2 | Methoxy | Hydrolysis | Demethylation with HBr/AcOH or BBr₃ yields the 2-Pyridone scaffold. |

Mechanistic Causality: Why C5-Br reacts before C3-Cl?

In Oxidative Addition (the rate-limiting step of Pd-coupling), the C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Furthermore, the C5 position is electronically activated by the para-methoxy group, making the C-Br bond more electron-rich and amenable to Pd(0) insertion compared to the sterically crowded and less activated C3-Cl bond.

Functionalization Workflow Diagram (DOT)

Caption: Divergent synthesis pathways available from the core scaffold.

Detailed Experimental Protocols

Note: These protocols are derived from standard methodologies for halogenated pyridines and should be validated with specific substrates.

Protocol A: Regioselective Bromination (Synthesis of Target)

Objective: Install bromine at C5 of 3-chloro-2-methoxy-4-(methylthio)pyridine.

-

Setup: Charge a round-bottom flask with 3-chloro-2-methoxy-4-(methylthio)pyridine (1.0 eq) and Acetonitrile (ACN) [0.2 M concentration].

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent over-bromination or radical side reactions.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Checkpoint: The product is less polar than the starting material.

-

-

Workup: Quench with 10% aqueous Na₂S₂O₃ (to remove active bromine). Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).

Protocol B: C5-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid at C5 without disturbing the C3-Cl or C4-SMe.

-

Catalyst System: Use Pd(dppf)Cl₂·DCM (3 mol%) and K₂CO₃ (2.0 eq).

-

Rationale: dppf is a bidentate ligand that supports Pd(II)/Pd(0) cycles effectively for aryl bromides but is often too bulky/slow to activate the hindered C3-chloride under mild conditions, ensuring selectivity.

-

-

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

-

Conditions: Heat to 60°C for 3 hours.

-

Note: Avoid boiling temperatures (>90°C) to prevent competitive activation of the C3-Cl bond.

-

Safety & Handling

-

Hazards: As a halogenated pyridine, this compound acts as a skin and eye irritant (H315, H319).

-

Sensitization: The methylthio group can metabolize to methanethiol equivalents; handle in a well-ventilated fume hood to avoid olfactory fatigue or toxicity.

-

Waste: Dispose of aqueous waste containing sulfide/thiol by-products into bleach-treated waste streams to oxidize sulfur species before disposal.

References

-

ChemScene. (n.d.). 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine Product Data. Retrieved from [3]

-

Fluorochem. (n.d.). Product Specification: 5-Bromo-3-chloro-2-methoxy-4-(methylsulfanyl)pyridine. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 5-Bromo-2-chloro-4-methoxypyridine (Analogous Methodology). Retrieved from

-

BenchChem. (2025). Regioselectivity in Substituted Pyridine Reactions: Technical Support Guide. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

Abstract

This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine. Polysubstituted pyridine derivatives are crucial building blocks in the synthesis of pharmaceuticals and functional materials. The challenge in coupling dihalogenated pyridines lies in achieving high regioselectivity. This document outlines a robust protocol for the selective activation of the C-Br bond over the C-Cl bond, detailing mechanistic considerations, optimization of reaction parameters, and a step-by-step experimental procedure. The provided methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring high-yield synthesis of the desired 5-aryl-3-chloro-2-methoxy-4-(methylthio)pyridine derivatives.

Introduction and The Scientific Challenge

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] Its significance is underscored by the 2010 Nobel Prize in Chemistry. The reaction's tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it an indispensable tool in modern organic synthesis.[3]

The substrate of interest, 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine , presents a classic challenge in regioselective synthesis. It possesses two different halogen atoms at positions C3 and C5. The successful synthesis of a specific target molecule often requires the selective functionalization of one halogen over the other.

The Core Challenge: Regioselectivity. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order of bond dissociation energies: C–I > C–Br > C–Cl.[4][5] This intrinsic reactivity difference forms the basis for selective coupling, where the C-Br bond is expected to undergo oxidative addition to the palladium(0) catalyst much faster than the more robust C-Cl bond.[6] Therefore, by carefully controlling the reaction conditions, it is possible to selectively form a C-C bond at the C5 position (bromine) while leaving the C3 position (chlorine) intact for potential subsequent transformations.[7]

This application note provides a detailed protocol to exploit this reactivity difference, enabling a predictable and high-yield synthesis.

Mechanistic Considerations for Selectivity

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

-

Oxidative Addition (Rate-Determining Step): A palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. This step is typically the rate-determining step of the cycle.[4][5] For our substrate, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that the oxidative addition will occur preferentially at the C5 position.

-

Transmetalation: The organoboronic acid (or its boronate ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.[2]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active palladium(0) catalyst.[8]

The choice of catalyst, specifically the ligand bound to the palladium center, is crucial for an efficient reaction, as it influences the rates of these key steps.[1] For sterically hindered or electron-rich substrates like our pyridine derivative, bulky and electron-rich phosphine ligands are often required to promote the reaction.[9]

Experimental Design and Key Parameters

A successful regioselective Suzuki-Miyaura coupling requires careful selection of the catalyst system, base, and solvent. The following parameters are optimized for the selective coupling at the C-Br position of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine.

| Parameter | Recommended Choice | Rationale & In-Depth Explanation |

| Palladium Precatalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, air-stable precatalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the Pd(0) species and promotes the oxidative addition step, particularly for less reactive aryl halides.[10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another highly effective catalyst for a wide range of Suzuki couplings and can be used directly as the Pd(0) source.[3][11] |

| Ligand | (If using a precursor like Pd(OAc)₂) | Buchwald or Fu ligands (e.g., SPhos, XPhos) are highly effective for challenging couplings involving heteroaryl chlorides or sterically hindered substrates.[9][11] However, for selective C-Br coupling, the built-in ligands of Pd(dppf)Cl₂ or Pd(PPh₃)₄ are typically sufficient. |

| Base | K₂CO₃ or K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation.[2] Potassium Carbonate (K₂CO₃) is a moderately strong base suitable for many Suzuki couplings.[10][11] Potassium Phosphate (K₃PO₄) is a slightly stronger, non-nucleophilic base that can be advantageous for sensitive substrates or when dealing with protodeboronation side reactions.[3][9] |

| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water | A polar, aprotic solvent is typically used. 1,4-Dioxane is a common choice due to its ability to dissolve both organic and inorganic reagents.[12] The addition of a small amount of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][13] Toluene is another effective solvent, particularly for higher temperature reactions. |

| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester | Either arylboronic acids or their corresponding pinacol esters can be used. Pinacol esters can offer greater stability and reduce the incidence of protodeboronation, a common side reaction.[9] A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion. |

| Reaction Temperature | 80-100 °C | The reaction requires heating to overcome the activation energy for the oxidative addition step. A temperature range of 80-100 °C is generally sufficient to achieve a reasonable reaction rate without promoting undesired side reactions or coupling at the C-Cl bond.[10][11] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine with a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine | 284.55 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) |

| K₂CO₃ (anhydrous) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | 10 mL | - |

| Water (degassed) | - | 2.5 mL | - |

Step-by-Step Procedure

The reaction should be carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

-

Reaction Setup: To a dry Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) followed by degassed water (2.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-3-chloro-2-methoxy-4-(methylthio)pyridine product.

Mandatory Visualizations

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

| Issue Observed | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different batch. Consider using a more active precatalyst system (e.g., a Buchwald precatalyst).[9] |

| 2. Insufficient Temperature | Confirm the internal reaction temperature is at the desired setpoint. Increase temperature in 10 °C increments, but be cautious of potential side reactions. | |

| 3. Poor Quality Reagents | Use anhydrous solvents and ensure the base is dry. Boronic acids can degrade on storage; use a fresh sample or convert to a more stable pinacol ester. | |

| Protodeboronation | 1. Unstable Boronic Acid | This is the cleavage of the C-B bond, replacing it with a C-H bond.[9] Use the corresponding boronic acid pinacol ester. |

| (Side-product observed where boronic acid is replaced by -H) | 2. Reaction Conditions Too Harsh | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Ensure the reaction is not run for an excessively long time. |

| Homocoupling | 1. Presence of Oxygen | Homocoupling of the boronic acid is often promoted by oxygen.[9] Ensure solvents are properly degassed and a robust inert atmosphere is maintained throughout the reaction. |

| (Dimer of boronic acid or starting material observed) | 2. Catalyst System | Certain catalyst systems may favor homocoupling. Try a different palladium source or ligand. |

| Reaction Stalls | 1. Catalyst Deactivation | Pyridine nitrogen can sometimes coordinate to the palladium center, leading to inhibition.[9] The use of bulky ligands like dppf helps mitigate this. If the problem persists, a ligandless approach or a different ligand class (e.g., NHC ligands) could be explored. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the regioselective Suzuki-Miyaura coupling of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing an optimized palladium catalyst system, researchers can selectively synthesize 5-aryl-substituted pyridine derivatives in high yields. This methodology offers a valuable tool for constructing complex molecular architectures, facilitating advancements in drug discovery and materials science.

References

- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

- Benchchem. Application Notes and Protocols for Suzuki and Stille Coupling of 3-Chlorofuro[2,3-b]pyridine.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- ACS Publications. Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters.

- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- ResearchGate. ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands..

- ACS Publications. A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters.

- Organic Chemistry Portal. Suzuki Coupling.

- Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative.

- Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.

- PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes..

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Regioselectivity: A Guide to the Selective Functionalization of 5-Bromo-3-chloropyridine Derivatives

Introduction: The Strategic Value of 5-Bromo-3-chloropyridine in Synthesis

The 5-bromo-3-chloropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and steric properties, combined with the differential reactivity of its two halogen atoms, make it a versatile building block for the synthesis of complex molecular architectures.[1] Pyridine derivatives are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of methodologies for their precise functionalization.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of 5-bromo-3-chloropyridine, offering detailed protocols and a rationale for achieving desired regiochemical outcomes.

The key to unlocking the synthetic potential of 5-bromo-3-chloropyridine lies in the ability to selectively manipulate the C5-bromo and C3-chloro positions. This guide will explore a range of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation-based approaches, to provide a roadmap for the strategic and efficient construction of novel pyridine-containing molecules.

Strategic Overview: A Roadmap to Selective Functionalization

The selective functionalization of 5-bromo-3-chloropyridine hinges on the distinct reactivity profiles of the C-Br and C-Cl bonds, as well as the electronic nature of the pyridine ring. The following diagram outlines a general decision-making workflow for selectively targeting each position.

Caption: A decision-making workflow for the selective functionalization of 5-bromo-3-chloropyridine.

Part 1: Selective Functionalization at the C5-Bromo Position

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent difference in reactivity provides a reliable handle for selective functionalization at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-bromo-3-chloropyridine, these reactions can be tuned to proceed with high selectivity at the C5-bromo position.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinylpyridine structures.[4] The selection of the palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

-

Anhydrous and degassed solvents

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-chloropyridine, the arylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for the Suzuki coupling of aryl bromides and is generally less reactive towards aryl chlorides, thus favoring selectivity for the C-Br bond.

-

Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki cycle without promoting side reactions.[5]

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 80-92 |

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5.

The Sonogashira coupling is the method of choice for the introduction of terminal alkynes.[6] The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Protocol 2: Selective Sonogashira Coupling at the C5-Position

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed THF

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5-bromo-3-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous, degassed THF and triethylamine.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is the classic and a highly effective catalyst for the Sonogashira coupling of aryl bromides.[7]

-

Base/Solvent: Triethylamine acts as both the base and a co-solvent, facilitating the deprotonation of the alkyne and the subsequent catalytic cycle.

Caption: General scheme for the selective Sonogashira coupling at the C5-position.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8][9] The choice of a bulky, electron-rich phosphine ligand is often key to achieving high reactivity and selectivity.[10][11]

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

NaOtBu (1.4 equiv)

-

Anhydrous and degassed toluene

-

-

Procedure:

-

To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

-

Add anhydrous, degassed toluene.

-

Add 5-bromo-3-chloropyridine and the amine.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Ligand: Bulky biarylphosphine ligands like XPhos are known to promote the amination of aryl bromides while often showing lower reactivity towards aryl chlorides, thus ensuring C5 selectivity.[12]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in the Buchwald-Hartwig amination.

| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| XPhos | NaOtBu | Toluene | 90-110 | 70-90 |

| RuPhos | K₃PO₄ | Dioxane | 100 | 75-92 |

| BINAP | Cs₂CO₃ | Toluene | 110 | 65-85 |

Table 2: Ligand and Base Combinations for Selective C5-Amination.

Metallation via Halogen-Metal Exchange

Halogen-metal exchange offers an alternative route to functionalize the C5 position by forming a nucleophilic organometallic intermediate. This method is particularly useful for introducing alkyl or carbonyl functionalities.

The bromine at the C5 position can be selectively exchanged with magnesium using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which is milder than traditional Grignard formation with magnesium metal.[2][3][13][14]

Protocol 4: Selective Bromine-Magnesium Exchange and Electrophilic Quench

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

i-PrMgCl·LiCl (1.1 equiv in THF)

-

Electrophile (e.g., benzaldehyde, 1.2 equiv)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-3-chloropyridine in anhydrous THF.

-

Cool the solution to -15 °C.

-

Slowly add the i-PrMgCl·LiCl solution dropwise, maintaining the temperature below -10 °C.

-

Stir the mixture at -15 °C to 0 °C for 1-2 hours.

-

Cool the resulting Grignard reagent solution to -15 °C and add the electrophile dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Causality Behind Experimental Choices:

-

Reagent: i-PrMgCl·LiCl is a highly effective "turbo Grignard" reagent that facilitates the Br/Mg exchange at low temperatures, outcompeting any potential reaction at the C-Cl bond.[14]

-

Temperature: Low temperatures are crucial to ensure the kinetic selectivity of the bromine-magnesium exchange over the less favorable chlorine-magnesium exchange.

Direct lithiation via bromine-lithium exchange using an organolithium reagent like n-butyllithium (n-BuLi) is another powerful method. This reaction is typically very fast and must be performed at very low temperatures.[15][16]

Protocol 5: Selective Bromine-Lithium Exchange and Electrophilic Quench

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

n-BuLi (1.05 equiv in hexanes)

-

Electrophile (e.g., DMF, 1.5 equiv)

-

Anhydrous THF or diethyl ether

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

Dissolve 5-bromo-3-chloropyridine in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi dropwise.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the electrophile to the cooled solution of the lithiated intermediate.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Causality Behind Experimental Choices:

-

Temperature: The extremely low temperature (-78 °C) is critical to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring or exchange at the C-Cl position.[17]

Part 2: Selective Functionalization at the C3-Chloro Position

Functionalization at the C3-chloro position is more challenging due to its lower reactivity in palladium-catalyzed reactions. However, this can be achieved either after the C5 position has been functionalized or by employing reaction conditions that favor substitution at this site.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[18] While the 3- and 5-positions are less activated, SNAr can still occur with strong nucleophiles under forcing conditions. In the case of 5-bromo-3-chloropyridine, the greater electronegativity of chlorine compared to bromine may slightly favor nucleophilic attack at the C3 position.

Protocol 6: Nucleophilic Aromatic Substitution with an Amine

-

Materials:

-

5-Bromo-3-chloropyridine (1.0 equiv)

-

Secondary amine (e.g., morpholine, 2.0-3.0 equiv)

-

K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

High-boiling point solvent (e.g., DMSO, NMP)

-

-

Procedure:

-

In a sealed tube, combine 5-bromo-3-chloropyridine, the amine, and the base.

-

Add the solvent.

-

Heat the reaction mixture to 120-150 °C for 24-48 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

-

Causality Behind Experimental Choices:

-

Reaction Conditions: High temperatures and a polar aprotic solvent are necessary to overcome the activation barrier for SNAr at the C3 position.[9]

-

Nucleophile: A strong, non-basic nucleophile is preferred to minimize side reactions.

Caption: General representation of a nucleophilic aromatic substitution reaction on 5-bromo-3-chloropyridine.

Sequential Cross-Coupling

A highly effective strategy for the selective functionalization of the C3-chloro position is to first react the more labile C5-bromo position and then subject the resulting 3-chloro-5-substituted pyridine to a second cross-coupling reaction under more forcing conditions.

Protocol 7: Sequential Suzuki-Miyaura Coupling

-

Step 1: C5-Functionalization: Follow Protocol 1 to synthesize the 3-chloro-5-arylpyridine intermediate.

-

Step 2: C3-Functionalization:

-

Materials:

-

3-Chloro-5-arylpyridine (from Step 1, 1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

A bulky, electron-rich ligand (e.g., RuPhos, 10 mol%)

-

K₃PO₄ (3.0 equiv)

-

Anhydrous, degassed toluene or dioxane

-

-

Procedure:

-

Combine the 3-chloro-5-arylpyridine, arylboronic acid, and K₃PO₄ in a Schlenk tube under an inert atmosphere.

-

Add the palladium precatalyst and ligand.

-

Add the solvent.

-

Heat the reaction to 100-120 °C for 16-24 hours.

-

Work-up and purify as described in Protocol 1.

-

-

Causality Behind Experimental Choices:

-

Catalyst System: The less reactive C-Cl bond requires a more active catalyst system. A combination of a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand is often necessary to facilitate the oxidative addition to the C-Cl bond.[8]

-

Base: A stronger base like K₃PO₄ is often required for the coupling of aryl chlorides.

Conclusion

The selective functionalization of 5-bromo-3-chloropyridine derivatives is a highly achievable goal with the careful selection of reaction conditions. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and by choosing the appropriate catalyst systems, reagents, and reaction parameters, researchers can unlock the full synthetic potential of this valuable building block. The protocols and guidelines presented in this application note provide a solid foundation for the development of novel and complex pyridine-based molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

-

MDPI. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

-

Knochel, P., et al. (2014). The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. ChemInform. [Link]

-

Ser, C. T., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Su, M., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

-

Barl, N. M., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. HETEROCYCLES, 88(2), 827. [Link]

-

Ziegler, D. S., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry–A European Journal, 25(11), 2695-2703. [Link]

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Anderson, N. G. (2020). Optimization of Organolithium Reactions. [Link]

-

Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]

-

Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. [Link]

-

Aspuru-Guzik, A., et al. (2021). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Catalysis, 11(13), 7831-7841. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-